molecular formula C16H16N4O3S2 B10797565 4-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide

4-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B10797565
M. Wt: 376.5 g/mol
InChI Key: RLIISAQZFPTMQE-UHFFFAOYSA-N
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Description

4-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a thienopyrimidine core, and a benzenesulfonamide group, which collectively contribute to its diverse chemical properties and biological activities.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

4-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide

InChI

InChI=1S/C16H16N4O3S2/c17-25(21,22)12-3-1-11(2-4-12)14-9-13-15(24-14)16(19-10-18-13)20-5-7-23-8-6-20/h1-4,9-10H,5-8H2,(H2,17,21,22)

InChI Key

RLIISAQZFPTMQE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2SC(=C3)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dichloromethane (DCM) and water, with purification steps including extraction and drying over anhydrous sodium sulfate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) and column chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. One notable target is phosphatidylinositol 3-kinase (PI3K), an enzyme involved in various cellular processes, including cell growth and survival. The compound inhibits PI3K activity by binding to its active site, thereby blocking the downstream signaling pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol
  • 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

Uniqueness

Compared to similar compounds, 4-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PI3K with high specificity makes it a valuable tool in cancer research and drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.